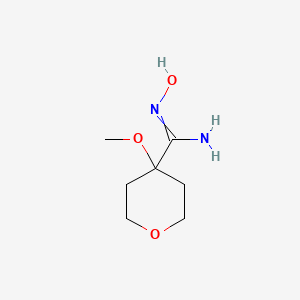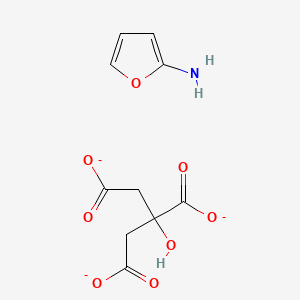
N'-hydroxy-4-methoxyoxane-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-4-methoxyoxane-4-carboximidamide is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . It is also known by its IUPAC name, (4-methoxytetrahydro-2H-pyran-4-yl) (nitroso)methanamine . This compound is characterized by its unique structure, which includes a methoxy group and a nitroso group attached to a tetrahydropyran ring.
Vorbereitungsmethoden
Die Synthese von N'-Hydroxy-4-methoxyoxane-4-carboximidamid beinhaltet typischerweise die Reaktion geeigneter Ausgangsstoffe unter bestimmten Bedingungen. Ein üblicher Syntheseweg umfasst die Reaktion von 4-Methoxytetrahydropyran mit Nitrossierungsmitteln, um die Nitrosogruppe einzuführen . Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktion zu erleichtern. Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab, mit Optimierungen für Ausbeute und Reinheit.
Analyse Chemischer Reaktionen
N'-Hydroxy-4-methoxyoxane-4-carboximidamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrosogruppe in eine Aminogruppe umwandeln.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
N'-Hydroxy-4-methoxyoxane-4-carboximidamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition.
Medizin: Es werden laufende Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-Hydroxy-4-methoxyoxane-4-carboximidamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Nitrosogruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen eingehen, was zu einer Hemmung oder Modifizierung der Enzymaktivität führt. Die Methoxygruppe kann auch eine Rolle bei der Bindungsaffinität und Spezifität der Verbindung spielen .
Wirkmechanismus
The mechanism of action of N’-hydroxy-4-methoxyoxane-4-carboximidamide involves its interaction with molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy group may also play a role in the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
N'-Hydroxy-4-methoxyoxane-4-carboximidamid kann mit ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
N'-Hydroxy-4-methoxyoxane-4-carboxamid: Ähnliche Struktur, aber mit einer Amidgruppe anstelle einer Nitrosogruppe.
4-Methoxytetrahydropyran-4-carboximidamid: Fehlt die Nitrosogruppe.
N'-Hydroxy-4-methoxyoxane-4-carboxylat: Enthält eine Carboxylatgruppe anstelle einer Carboximidamidgruppe.
Die Einzigartigkeit von N'-Hydroxy-4-methoxyoxane-4-carboximidamid liegt in seiner Kombination von funktionellen Gruppen, die ihm spezifische chemische Reaktivität und biologische Aktivität verleihen .
Eigenschaften
Molekularformel |
C7H14N2O3 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
N'-hydroxy-4-methoxyoxane-4-carboximidamide |
InChI |
InChI=1S/C7H14N2O3/c1-11-7(6(8)9-10)2-4-12-5-3-7/h10H,2-5H2,1H3,(H2,8,9) |
InChI-Schlüssel |
LPRSOJGZWWRSQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCOCC1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)





![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)

![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)


![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)

